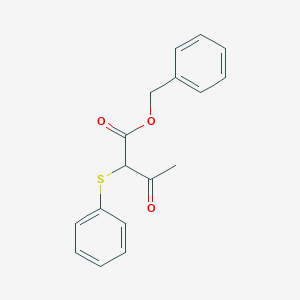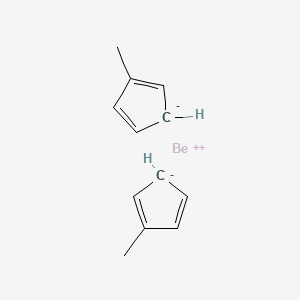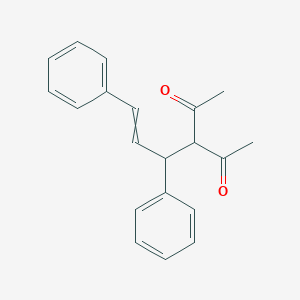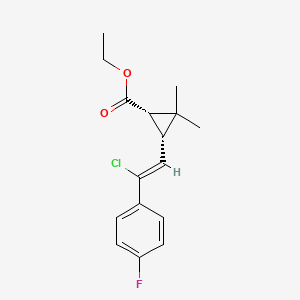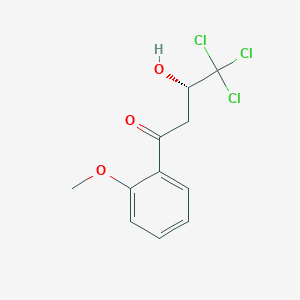
Nonacosane-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonacosane-2,3-dione is a β-diketone, a class of organic compounds characterized by the presence of two ketone groups separated by a single carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nonacosane-2,3-dione can be synthesized through several methods. One common approach involves the Claisen condensation reaction, where esters react with ketones in the presence of a strong base to form β-diketones . Another method includes the hydration of alkynones, where alkynes are converted to diketones using water and a catalyst . Additionally, decarboxylative coupling reactions can be employed to synthesize β-diketones by removing a carboxyl group from a precursor molecule .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. Catalytic methods, such as metal-based catalysis, are frequently used to enhance reaction efficiency and selectivity . Biocatalysis, which employs enzymes to catalyze chemical reactions, is also gaining popularity due to its environmentally friendly nature and high specificity .
Analyse Des Réactions Chimiques
Types of Reactions
Nonacosane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to alcohols or alkanes.
Substitution: The diketone groups can participate in nucleophilic substitution reactions, where nucleophiles replace one of the ketone groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and alkanes.
Substitution: Various substituted diketones, depending on the nucleophile used.
Applications De Recherche Scientifique
Nonacosane-2,3-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Nonacosane-2,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis . In cancer research, the compound’s ability to induce apoptosis (programmed cell death) in cancer cells is of particular interest . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Nonacosane-2,3-dione can be compared with other β-diketones, such as:
Diacetyl (Butane-2,3-dione): Known for its buttery flavor, diacetyl is a simpler β-diketone with significant industrial applications.
Acetylacetone (2,4-Pentanedione): Widely used as a solvent and in the synthesis of metal complexes.
Tritriacontane-16,18-dione: A naturally occurring β-diketone with potential biological activities.
Uniqueness
This compound stands out due to its long carbon chain, which imparts unique physical and chemical properties. This makes it particularly useful in applications requiring specific hydrophobicity and stability .
Propriétés
Numéro CAS |
189898-30-4 |
|---|---|
Formule moléculaire |
C29H56O2 |
Poids moléculaire |
436.8 g/mol |
Nom IUPAC |
nonacosane-2,3-dione |
InChI |
InChI=1S/C29H56O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-29(31)28(2)30/h3-27H2,1-2H3 |
Clé InChI |
UFIKRUYQLDPQDR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


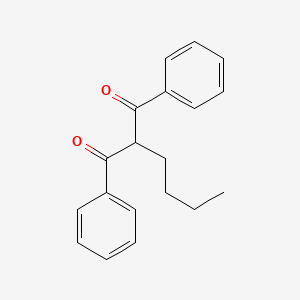

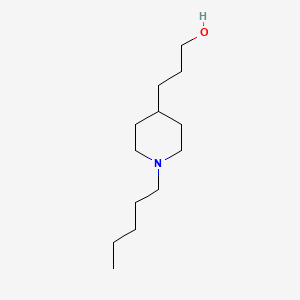
![5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine](/img/structure/B14267978.png)
![(1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14267981.png)
![N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine](/img/structure/B14267986.png)
![6H-Benzo[a]fluoren-6-one](/img/structure/B14267994.png)
